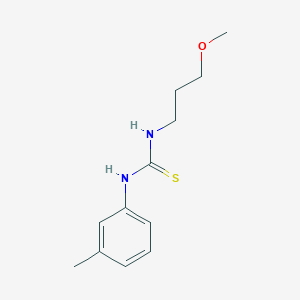
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, also known as MPMT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has a molecular formula of C12H18N2OS.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cell. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to the inhibition of cancer cell growth. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to improve cognitive function and memory. It has also been shown to reduce the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its relatively simple synthesis method. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea. One direction is the development of more efficient synthesis methods for N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, which could reduce the cost and increase the availability of this compound. Another direction is the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, the study of the mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea could lead to the development of more potent and specific inhibitors of thymidylate synthase and acetylcholinesterase. Finally, the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea as a corrosion inhibitor could lead to the development of more effective corrosion inhibitors for various metals.
Méthodes De Synthèse
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea can be synthesized through a simple reaction between 3-methylphenylisothiocyanate and 3-methoxypropylamine. The reaction can be carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. After the reaction, the product can be purified through recrystallization using ethanol or a similar solvent.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a corrosion inhibitor due to its ability to prevent the corrosion of metals.
Propriétés
IUPAC Name |
1-(3-methoxypropyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-10-5-3-6-11(9-10)14-12(16)13-7-4-8-15-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTNRTNWKCWNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-3-(3-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)

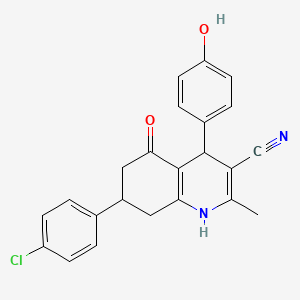

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)
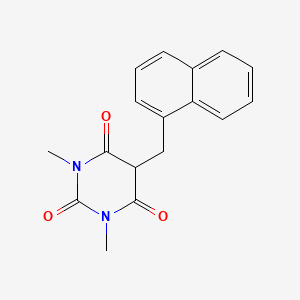
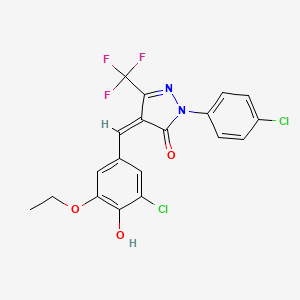
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
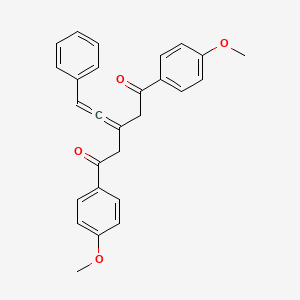
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)